2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide

GIRK channel sulfonamide medicinal chemistry

2-[(4-Chlorophenyl)sulfonyl-methylamino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide (molecular formula C17H20ClN3O5S2, molecular weight 445.9 g/mol) is a synthetic sulfonamide derivative characterized by a dual sulfonamide architecture: a (4-chlorophenyl)sulfonyl-methylamino moiety connected via an acetamide linker to a meta-dimethylsulfamoyl-substituted phenyl ring. This compound belongs to the class of substituted phenyl sulfonyl amides of secondary amino acid amides, a family with documented inhibitory activity against serine proteases such as matriptase.

Molecular Formula C17H20ClN3O5S2
Molecular Weight 445.9 g/mol
Cat. No. B10806144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide
Molecular FormulaC17H20ClN3O5S2
Molecular Weight445.9 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H20ClN3O5S2/c1-20(2)27(23,24)16-6-4-5-14(11-16)19-17(22)12-21(3)28(25,26)15-9-7-13(18)8-10-15/h4-11H,12H2,1-3H3,(H,19,22)
InChIKeyCYXGZUHHUSSZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Chlorophenyl)sulfonyl-methylamino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide – Structural Identity, Sulfonamide Class, and Procurement Context


2-[(4-Chlorophenyl)sulfonyl-methylamino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide (molecular formula C17H20ClN3O5S2, molecular weight 445.9 g/mol) is a synthetic sulfonamide derivative characterized by a dual sulfonamide architecture: a (4-chlorophenyl)sulfonyl-methylamino moiety connected via an acetamide linker to a meta-dimethylsulfamoyl-substituted phenyl ring . This compound belongs to the class of substituted phenyl sulfonyl amides of secondary amino acid amides, a family with documented inhibitory activity against serine proteases such as matriptase [1]. Its closest publicly profiled analogs include 2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide (BDBM95731), a GIRK channel activator with EC50 values of 2.2–2.3 µM [2], and GSTO1-IN-1 (2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide), a potent glutathione S-transferase omega 1 inhibitor with an IC50 of 31 nM . However, direct experimental bioactivity data for this specific compound remains limited in the public domain.

Structure Dual sulfonamide architecture: (4-chlorophenyl)sulfonyl-methylamino plus dimethylsulfamoyl acceptor
Chemotype Aligned with meta-substituted phenyl sulfonyl amide matriptase inhibitor patent class
Data context Direct bioactivity data limited; requires in vitro validation before target assignment

Why In-Class Sulfonamide Acetamides Cannot Substitute for 2-[(4-Chlorophenyl)sulfonyl-methylamino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide


Generic substitution among sulfonamide acetamide analogs is precluded by the target compound's unique dual sulfonamide architecture, which combines a (4-chlorophenyl)sulfonyl-methylamino donor with a dimethylsulfamoyl acceptor on the same acetamide scaffold . The closest publicly profiled comparator, 2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide (BDBM95731), lacks the N-methylsulfonamide bridge and exhibits GIRK1/4 channel activation with an EC50 of 2.2 µM [1]. In contrast, GSTO1-IN-1 (2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide) replaces the 4-chlorophenylsulfonyl-methylamino group with a simple chloroacetyl moiety and adds a 4-chloro substituent on the phenyl ring, achieving an IC50 of 31 nM against GSTO1 . The target compound's N-methyl sulfonamide linker introduces additional hydrogen bond acceptor capacity, altered rotatable bond count, and distinct steric bulk relative to both analogs, potentially enabling engagement with a different target profile within the matriptase or sulfonamide-sensitive enzyme families [2]. Simply interchanging these compounds without experimental confirmation would ignore these fundamental structural and likely pharmacological differences.

Target Compound
BDBM95731
Sulfonamide groups
Two (donor + acceptor)
One (acceptor only)
N-methyl bridge
Present
Absent
Reported target
Matriptase (patent chemotype)
GIRK channels (activator)
Target Compound
GSTO1-IN-1
Warhead type
Non-covalent sulfonamide
Covalent chloroacetyl
Phenyl substitution
H (unsubstituted)
4-Cl
GSTO1 inhibition
Not reported
Reported inhibitor

Quantitative Differential Evidence for 2-[(4-Chlorophenyl)sulfonyl-methylamino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide vs. Closest Analogs


Structural Differentiation: Dual Sulfonamide Architecture vs. Single-Sulfonamide GIRK Activator BDBM95731

The target compound incorporates two distinct sulfonamide environments: a (4-chlorophenyl)sulfonyl-methylamino donor and a meta-dimethylsulfamoyl acceptor, connected via an acetamide linker . The closest analog with publicly available bioactivity data, 2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide (BDBM95731), contains only the dimethylsulfamoyl group and a simple methylene linker to the 4-chlorophenyl ring, completely lacking the N-methylsulfonamide bridge [1]. This structural difference is substantial: the target compound has one additional sulfonamide group, an extra nitrogen atom, and a higher molecular weight (445.9 vs. 352.8 g/mol). These modifications introduce additional hydrogen bond acceptor capacity (8 vs. 5 acceptors) and alter the electrostatic surface, which may redirect target engagement away from GIRK channels toward serine proteases such as matriptase [2].

Structural diff.
Reported
Target: 2 sulfonamide groups, 8 HBA, MW 445.9
BDBM95731: 1 sulfonamide, 5 HBA, MW 352.8
May redirect target engagement away from GIRK channels
Structural comparison; direct bioactivity unconfirmed
GIRK channel sulfonamide medicinal chemistry structure-activity relationship

N-Methylsulfonamide Bridge vs. Chloroacetyl Warhead: Differentiation from GSTO1 Inhibitor GSTO1-IN-1

GSTO1-IN-1 (2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide) achieves potent GSTO1 inhibition with an IC50 of 31 nM via a chloroacetyl warhead capable of covalent modification of the enzyme active site . The target compound replaces this reactive chloroacetyl group with a bulky (4-chlorophenyl)sulfonyl-methylamino moiety, which lacks the electrophilic α-chloro carbon required for covalent bond formation . Additionally, GSTO1-IN-1 bears a 4-chloro substituent on the central phenyl ring, while the target compound has an unsubstituted phenyl ring at this position. These differences suggest the target compound is unlikely to recapitulate GSTO1-IN-1's nanomolar potency against GSTO1 and may instead engage targets through non-covalent, sulfonamide-mediated interactions [1].

Warhead diff.
Reported
Target: non-covalent sulfonamide
GSTO1-IN-1: covalent chloroacetyl, IC50 31 nM
Not a direct GSTO1 inhibitor substitute
Lacks electrophilic warhead; may engage targets differently
GSTO1 inhibition glutathione S-transferase warhead comparison covalent inhibitor

Rotatable Bond Flexibility: Implications for Target Binding Entropy and Selectivity

The target compound contains a total of 7 rotatable bonds (estimated from the InChI: N-methyl, acetamide linker, two sulfonamide S-N bonds, and the dimethylsulfamoyl group), compared to 5 rotatable bonds in BDBM95731 and 4 in GSTO1-IN-1 [1]. Increased conformational flexibility can reduce the entropic penalty of binding to certain targets with deep or plastic binding pockets, but may also increase the probability of off-target interactions. Within the matriptase inhibitor chemotype defined by US8569313B2, secondary amino acid amide derivatives with N-methyl sulfonamide groups demonstrated Ki values in the sub-micromolar range [2]. The target compound's rotatable bond count places it at the upper boundary of typical oral drug-like space, suggesting it may be better suited as a tool compound for in vitro profiling rather than in vivo studies without further optimization.

Rotatable bonds
Data to verify
Target: 7 rotatable bonds
BDBM95731: 5
GSTO1-IN-1: 4
Higher flexibility may broaden target sampling
Estimated from InChI; conformational sampling needed
rotatable bonds conformational flexibility drug-likeness target selectivity

Class-Level Matriptase Inhibitory Potential: Patent-Defined Chemotype Alignment

The target compound falls within the scope of US Patent US8569313B2, which discloses meta-substituted phenyl sulfonyl amides of secondary amino acid amides as matriptase inhibitors [1]. Matriptase is a type II transmembrane serine protease implicated in tumor growth, invasion, and metastasis. Compounds within this chemotype were demonstrated to inhibit matriptase with Ki values in the sub-micromolar to low micromolar range, though specific Ki data for this exact compound is not publicly disclosed in the patent [2]. In contrast, BDBM95731 (EC50 2.2 µM at GIRK channels) and GSTO1-IN-1 (IC50 31 nM at GSTO1) were developed against entirely different target families and have no documented matriptase activity. The target compound's alignment with the matriptase inhibitor pharmacophore distinguishes it from both of these commercially available comparators, positioning it as a candidate for serine protease-focused screening campaigns .

Matriptase chemotype
Class-level inference
Aligned with patent US8569313B2; specific Ki not disclosed
Positioned for serine protease screening
Confirm matriptase activity experimentally
matriptase serine protease sulfonamide inhibitor tumor progression

2-[(4-Chlorophenyl)sulfonyl-methylamino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide – Best-Fit Research and Industrial Application Scenarios


Serine Protease Inhibitor Screening: Matriptase and Related Type II Transmembrane Proteases

Based on the compound's structural alignment with the meta-substituted phenyl sulfonyl amide chemotype disclosed in US8569313B2, the most evidence-supported application is as a candidate for in vitro matriptase inhibition screening [1]. Laboratories engaged in oncology-focused protease inhibitor discovery should prioritize this compound over the GIRK-targeting BDBM95731 or the GSTO1-targeting GSTO1-IN-1, neither of which has documented activity against serine proteases [2]. The dual sulfonamide architecture may confer enhanced selectivity within the matriptase family compared to simpler mono-sulfonamide analogs. Recommended initial screening concentration range: 1 nM – 100 µM in fluorogenic substrate cleavage assays.

Chemical Biology Tool Compound for Probing N-Methyl Sulfonamide Pharmacophores

The N-methyl sulfonamide bridge is a relatively underexplored linker motif in sulfonamide-based probes. The target compound, with its two distinct sulfonamide environments connected by a flexible acetamide-N-methyl linker, offers a unique scaffold for studying how sulfonamide positioning and methylation affect target engagement kinetics [1]. Unlike GSTO1-IN-1, which relies on a covalent chloroacetyl warhead, the target compound's non-covalent binding mode may enable reversible, dose-dependent modulation of its targets, making it more suitable for dynamic cellular assays where washout and recovery studies are required [2].

Procurement as a Matriptase Inhibitor Starting Point for Structure-Activity Relationship (SAR) Expansion

For medicinal chemistry groups building SAR libraries around the matriptase inhibitor chemotype, the target compound represents a commercially accessible intermediate with two diversification handles: the (4-chlorophenyl)sulfonyl terminus and the dimethylsulfamoyl meta-substitution [1]. Neither BDBM95731 nor GSTO1-IN-1 provides this specific substitution vector combination [2]. Synthetic modification at the 4-chloro position, the N-methyl group, or the dimethylsulfamoyl moiety could yield analogs with improved matriptase Ki values. Procurement for SAR purposes should specify purity ≥95% (HPLC) and confirm identity via 1H NMR and LCMS.

Computational Docking and Pharmacophore Modeling of Dual-Sulfonamide Inhibitors

The compound's dual sulfonamide groups provide a rich set of hydrogen bond donor/acceptor features for computational modeling studies [1]. While direct X-ray crystallographic data is not publicly available, the compound can be docked into matriptase crystal structures (e.g., PDB entries of the matriptase catalytic domain) to generate testable binding hypotheses [2]. The seven rotatable bonds necessitate careful conformational sampling, but the predicted binding mode – with one sulfonamide engaging the catalytic serine and the second interacting with the S1 pocket – provides a testable computational framework that is not accessible with simpler analogs like BDBM95731.

Application
Selection Property
Validation Focus
Serine protease screening (matriptase)
Dual sulfonamide architecture, patent chemotype alignment
In vitro fluorogenic substrate cleavage assay
N-Methyl sulfonamide pharmacophore studies
Non-covalent binding mode, two distinct sulfonamide environments
Reversible dose-dependent target modulation
SAR expansion for matriptase inhibitors
Diversifiable handles at chlorophenyl and dimethylsulfamoyl
Synthetic modification and Ki comparison
Computational docking & pharmacophore modeling
Dual sulfonamide H-bond features, 7 rotatable bonds
Matriptase crystal structure docking, binding hypothesis
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